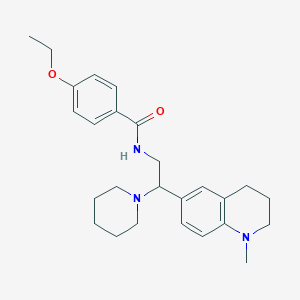

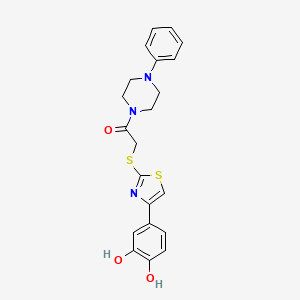

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, commonly known as BPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIP is a small molecule inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37. The inhibition of this interaction has been shown to disrupt the stability of many oncogenic proteins, leading to their degradation and subsequent cell death.

Scientific Research Applications

Synthesis Methods

- A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, involving the arylation of azoles with 3- and 4-bromopyridines, has been developed. This process includes a step for reducing the pyridine ring and extends to benzo analogues of the title compounds (Shevchuk et al., 2012).

Chemical Reactions

- Cross-coupling reactions of 3-bromopyridine with various sulfonamides, using CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, have been achieved. These reactions extend to 2-bromopyridine, 4-bromopyridine, and phenyl bromides, forming N-(3-Pyridinyl)-substituted sulfonamides (Xiaojun Han, 2010).

Antibacterial Applications

- The synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone has led to new compounds with significant antibacterial activity. These compounds were synthesized under microwave irradiation and have shown effectiveness against various bacterial strains (Merugu, Ramesh & Sreenivasulu, 2010).

Chemical Properties and Reactions

- Piperidine's reaction with 3-bromo-3-buten-2-one yields a mixture of derivatives, demonstrating the reactivity and potential applications of piperidine in synthesizing various compounds (Rulev et al., 2003).

Sensor Applications

- A study on a water-soluble Ln(III)-based metallopolymer indicates its potential use in fluorescence sensors for detecting pyrophosphate at the nanomolar scale. This polymer includes a pyridin-2-yl component, showcasing the application of pyridine derivatives in sensor technology (Zhang et al., 2019).

Medicinal Chemistry

- N-substituted derivatives of certain piperidin-4-yl compounds have been synthesized and tested for their antibacterial properties. This research highlights the medicinal chemistry applications of piperidine derivatives (Khalid et al., 2016).

properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-17-7-4-12-22-20(17)26-16-10-13-23(14-11-16)19(25)9-8-18(24)15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVCMFOXZNOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B2444814.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)